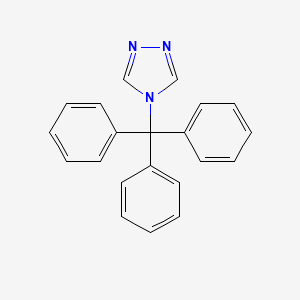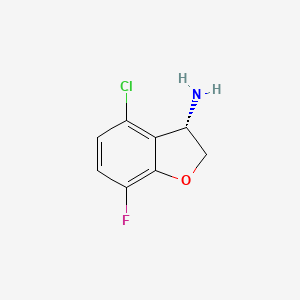![molecular formula C13H16N2O B13035749 [1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)
[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused heterocyclic system, and a cyclobutyl-methanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The cyclobutyl-methanol moiety can be introduced via nucleophilic substitution reactions.
For example, the synthesis might involve the following steps:
Cyclization: Formation of the pyrrolo[2,3-b]pyridine core through cyclization of a suitable precursor.
Substitution: Introduction of the cyclobutyl group via nucleophilic substitution.
Hydroxylation: Introduction of the hydroxyl group to form the methanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes would need to be developed to ensure that the compound can be produced in large quantities.
化学反应分析
Types of Reactions
[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolo[2,3-b]pyridine core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.
科学研究应用
Chemistry
In chemistry, [1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a kinase inhibitor. Kinase inhibitors are important in the regulation of various cellular processes, and this compound’s ability to inhibit specific kinases makes it a valuable tool in studying cell signaling pathways .
Medicine
In medicine, derivatives of this compound have shown promise as potential therapeutic agents for the treatment of cancer. The compound’s ability to inhibit specific kinases involved in cancer cell proliferation and survival makes it a potential candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored chemical and physical properties.
作用机制
The mechanism of action of [1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and have been studied for their kinase inhibitory activity.
Pyrrolopyrazine derivatives: These compounds also contain a fused heterocyclic system and have shown various biological activities, including antimicrobial and antitumor properties.
Uniqueness
The uniqueness of [1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol lies in its specific combination of the pyrrolo[2,3-b]pyridine core and the cyclobutyl-methanol moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development.
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
[1-(3-methylpyrrolo[2,3-b]pyridin-1-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-10-8-15(13(9-16)5-3-6-13)12-11(10)4-2-7-14-12/h2,4,7-8,16H,3,5-6,9H2,1H3 |
InChI 键 |
CGNPKNDGSNVODY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C2=C1C=CC=N2)C3(CCC3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)


